molecular formula C9H9FO3 B3376632 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid CAS No. 1214343-64-2

2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid

Cat. No.: B3376632
CAS No.: 1214343-64-2
M. Wt: 184.16
InChI Key: SYTCPNHRLOCIBY-UHFFFAOYSA-N
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Description

Overview of Fluoro-organic Chemistry and its Significance in Contemporary Research

Fluoro-organic chemistry is a specialized field focusing on organic compounds that contain at least one carbon-fluorine bond. The significance of this area of research has grown exponentially over the past century, primarily due to the unique and often dramatic influence of fluorine on the properties of organic molecules. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This inherent strength imparts exceptional thermal and chemical stability to organofluorine compounds. wikipedia.org

The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. chimia.chresearchgate.net Fluorine is the most electronegative element, yet it is a small atom, comparable in size to a hydrogen atom. This combination of properties can modify a molecule's steric profile, electronic distribution, lipophilicity, and metabolic stability. chimia.chchemrxiv.org For instance, the strategic placement of fluorine atoms can block metabolic pathways, thereby increasing the bioavailability and in vivo half-life of a drug candidate. chimia.ch

Consequently, organofluorine compounds have found indispensable applications across a wide array of industries. wikipedia.orgworktribe.com An estimated 20% of all pharmaceuticals and over 50% of agrochemicals contain fluorine. wikipedia.orgchimia.ch Prominent examples include blockbuster drugs like fluoxetine (B1211875) (Prozac) and ciprofloxacin (B1669076) (Cipro). wikipedia.orgchimia.ch Beyond the life sciences, these compounds are crucial in materials science for developing polymers with high resistance to heat and chemicals, such as polytetrafluoroethylene (PTFE), as well as specialty lubricants, liquid crystal displays, and refrigerants. wikipedia.orgworktribe.com The development of organofluorine chemistry has also provided valuable reagents for broader organic synthesis, such as trifluoroacetic acid and triflic acid. wikipedia.org The field's continued expansion is driven by the ongoing discovery of the novel properties that fluorine substitution can bestow upon organic structures. acs.org

Table 1: Selected Applications of Fluoro-organic Compounds

Application Area Examples Significance
Pharmaceuticals Fluoxetine, Ciprofloxacin, 5-fluorouracil Enhanced metabolic stability, bioavailability, and binding affinity. wikipedia.orgchimia.ch
Agrochemicals Herbicides, Pesticides Increased potency and stability. chimia.ch
Materials Science Polytetrafluoroethylene (PTFE), Fluoropolymers High thermal and chemical resistance, low friction coefficient. wikipedia.orgworktribe.com
Refrigerants Hydrofluorocarbons (HFCs) Replacements for ozone-depleting chlorofluorocarbons (CFCs). wikipedia.org

| Reagents | Triflic acid, Trifluoroacetic acid | Strong acids and sources of good leaving groups in synthesis. wikipedia.org |

The Hydroxyacetic Acid Scaffold in Organic Synthesis and Medicinal Chemistry Research

The hydroxyacetic acid, or α-hydroxy acid, scaffold is a fundamental structural motif in organic chemistry, characterized by a carboxylic acid with a hydroxyl group on the adjacent (alpha) carbon. The simplest member of this class is glycolic acid (hydroxyacetic acid), a small, water-soluble molecule found widely in nature. wikipedia.org This structural unit is a valuable intermediate in organic synthesis, participating in a range of reactions including esterification, polymerization, and oxidation-reduction. wikipedia.org Notably, it serves as the monomer for the biodegradable polymer, polyglycolic acid (PGA), which has significant medical applications. wikipedia.org

When the α-carbon is attached to an aromatic ring, the resulting structure is an aromatic α-hydroxy acid. The parent compound of this subclass is mandelic acid (2-hydroxy-2-phenylacetic acid). nih.govwikipedia.org The presence of the chiral center at the alpha-carbon means that mandelic acid and its derivatives exist as enantiomers, a feature of critical importance in medicinal chemistry. nih.gov The mandelic acid scaffold is a key building block (chiral synthon) for a variety of pharmaceuticals. nih.govresearchgate.net It is incorporated into the structures of semi-synthetic penicillins and cephalosporins, as well as certain anti-obesity and antitumor agents. nih.govresearchgate.net

Beyond its role as a synthetic precursor, the mandelic acid structure itself exhibits biological activity, notably as an antibacterial agent, which has led to its use in treating urinary tract infections and in dermatological applications. nih.govwikipedia.org The versatility of the mandelic acid scaffold allows for extensive synthetic modification of the aromatic ring and the hydroxyl and carboxyl groups, enabling chemists to fine-tune its properties for various research and therapeutic purposes. nih.gov

Table 2: Applications of the Mandelic Acid Scaffold in Research

Application Example of Derivative/Use Significance
Antibiotics Precursor for semi-synthetic penicillins and cephalosporins. researchgate.net Provides a key chiral building block for complex drug synthesis.
Antitumor Agents Used in the synthesis of novel anticancer compounds. nih.gov The scaffold can be modified to interact with biological targets.
Antiseptics Used directly for urinary tract infections. wikipedia.org Exhibits inherent antibacterial properties.
Chiral Resolving Agents Used to separate enantiomers of other chiral compounds. researchgate.net The chiral nature of mandelic acid allows for the formation of separable diastereomeric salts.

| Organic Synthesis | Esters of mandelic acid synthesized for preservative action. nih.gov | A versatile platform for creating new functional molecules. |

Positioning of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid within the Landscape of Fluoro-aryl Carboxylic Acids

The compound 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid is a member of the fluoro-aryl carboxylic acid class and is, more specifically, a substituted derivative of mandelic acid. Its structure integrates the key features of the two chemical domains discussed previously: the property-modulating effects of organofluorine chemistry and the synthetically versatile α-hydroxy acid scaffold. Fluoro-aryl carboxylic acids are recognized as important building blocks in the synthesis of high-value products such as pharmaceuticals and advanced materials. hokudai.ac.jp

The specific structure of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid positions it as a highly tailored chiral building block. The core mandelic acid framework provides the foundational α-hydroxy carboxylic acid functionality. This is modified on the phenyl ring with two key substituents: a fluorine atom at the 4-position (para) and a methyl group at the 2-position (ortho).

The electronic properties of the aromatic ring are significantly influenced by these groups. The fluorine atom acts as a strong electron-withdrawing group through induction, while the methyl group is weakly electron-donating. These substitutions can be expected to modulate the compound's acidity, reactivity, and potential interactions with biological systems compared to unsubstituted mandelic acid or other singly-substituted analogs like 2-(4-Fluorophenyl)-2-hydroxyacetic acid. appchemical.com The presence and position of these substituents provide a unique chemical entity for use in organic synthesis and medicinal chemistry discovery programs.

Table 3: Chemical Identifiers for 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid

Identifier Value
Molecular Formula C₉H₉FO₃ uni.lu
Molecular Weight 184.16 g/mol
Monoisotopic Mass 184.05357 Da uni.lu
InChI Key SYTCPNHRLOCIBY-UHFFFAOYSA-N uni.lu

| Canonical SMILES | CC1=C(C=CC(=C1)F)C(C(=O)O)O uni.lu |

Historical Trajectories and Early Research Paradigms Pertaining to 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid and Related Structures

While specific early research focusing exclusively on 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid is not prominently documented in seminal literature, its conceptual origin can be traced to the convergence of two major historical trajectories in organic chemistry. The first is the long-standing investigation and use of mandelic acid and its derivatives since its discovery in 1831. wikipedia.org The second is the rise of organofluorine chemistry, which gained significant momentum in the mid-20th century. worktribe.comnih.gov

The paradigm shift that led to the synthesis of molecules like 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid occurred when researchers began to systematically apply the principles of medicinal chemistry, particularly the concept of molecular modification or "analog design." After the discovery in 1954 that fluorination could dramatically enhance the biological activity of corticosteroids, a paradigm emerged where fluorine was intentionally introduced into known bioactive scaffolds to improve their properties. worktribe.com

Therefore, the existence of this specific compound is a logical outcome of applying this modern research paradigm to the classical mandelic acid scaffold. The development of more sophisticated and selective fluorination techniques, as well as methods for synthesizing substituted aromatic precursors, were the key technological enablers. nih.gov Early research on related structures would have focused on developing synthetic routes to access fluoro-aryl ketones and acids and exploring how the introduction of fluorine impacted the chemical and physical properties of the parent mandelic acid, for instance, in its use as a chiral solvating agent for analytical resolutions. researchgate.net The creation of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid represents a move towards creating highly specific, multifunctional building blocks for targeted applications in discovery chemistry.

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTCPNHRLOCIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 4 Fluoro 2 Methylphenyl 2 Hydroxyacetic Acid

Established Synthetic Pathways for Aryl-Hydroxyacetic Acids

The synthesis of α-hydroxyacetic acids, particularly those bearing aryl substituents, is a well-trodden field in organic chemistry. These methods generally rely on the formation of a carbon-carbon bond at the α-position to a nascent or existing carboxylic acid functionality, followed or preceded by the introduction of a hydroxyl group. Two of the most fundamental and widely employed strategies are nucleophilic substitution reactions and carboxylation reactions.

Nucleophilic Substitution Reactions in α-Hydroxyacid Synthesis

Nucleophilic substitution provides a direct and versatile route to α-hydroxy acids. A common approach involves the SN2 reaction, where a suitable nucleophile displaces a leaving group on an α-substituted carboxylic acid derivative. kocw.or.kr For instance, the hydrolysis of α-halo acids is a classic method, though it can require harsh conditions.

Carboxylation Reactions for α-Substituted Acids

Carboxylation reactions introduce a carboxylic acid group (-COOH) into a molecule, typically by using carbon dioxide (CO₂) as a C1 source. organic-chemistry.org For the synthesis of α-hydroxyacetic acids, this often involves the carboxylation of an α-hydroxy carbanion equivalent. One effective strategy is the carboxylation of α-siloxy silanes, which can be generated from aldehydes. organic-chemistry.org In the presence of a fluoride (B91410) source like cesium fluoride (CsF), these intermediates undergo a Brook rearrangement, and the resulting carbanion is trapped by CO₂ to afford the α-hydroxy acid in good yields. organic-chemistry.org

Another prominent method is the malonic ester synthesis, which allows for the formation of substituted acetic acids. kocw.or.krrsc.org This pathway involves the alkylation of a malonic ester enolate, followed by hydrolysis and thermal decarboxylation to yield the final carboxylic acid. rsc.org While not a direct route to α-hydroxy acids, this strategy is fundamental for creating the carbon skeleton of many α-substituted acids that could be hydroxylated in a subsequent step.

Synthetic PathwayKey Reaction TypeCommon Starting MaterialsAdvantagesLimitations
From α-Amino AcidsNucleophilic Substitution (via Diazotization)α-Amino acidsStereochemical control possible, readily available precursors. researchgate.netRequires careful control of diazotization conditions.
From α-Halo AcidsNucleophilic Substitution (Hydrolysis)α-Halo acids/estersDirect conversion.Often requires harsh reaction conditions.
From AldehydesCarboxylation (via α-siloxy silanes)Aldehydes, PhMe₂SiLi, CO₂One-pot synthesis possible, good yields. organic-chemistry.orgRequires specific silicon reagents.
Malonic Ester SynthesisAlkylation and DecarboxylationAlkyl halides, Diethyl malonateVersatile for creating carbon skeletons. rsc.orgIndirect route; requires subsequent hydroxylation step.

Targeted Synthesis of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid

The direct synthesis of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid requires a strategy that accommodates the electronic properties of the fluoro-aryl group and allows for the construction of the α-hydroxy acid moiety. Plausible routes can be designed starting from commercially available or readily synthesized precursors.

Precursor Selection and Design Considerations in Fluoro-aryl Systems

The selection of an appropriate precursor is critical. The electronic nature of the 4-fluoro and 2-methyl substituents on the phenyl ring influences the reactivity of potential starting materials. The fluorine atom acts as a weak deactivator via its inductive effect but a weak activator through resonance, while the methyl group is an activating group.

A logical and highly convergent precursor is 4-fluoro-2-methylbenzaldehyde (B1304903) . This compound provides the complete aryl skeleton and an aldehyde functionality that can be readily converted into the α-hydroxy acid group. An alternative precursor could be an aryl halide, such as 1-bromo-4-fluoro-2-methylbenzene . This would require the formation of an organometallic intermediate to introduce the acetic acid side chain. The synthesis of related compounds like 4-fluoro-2-methylbenzoic acid from m-fluorotoluene has been documented, indicating the accessibility of such precursors. google.com

Potential PrecursorProposed Synthetic TransformationRationale and Design Considerations
4-Fluoro-2-methylbenzaldehydeCyanohydrin formation followed by hydrolysis.The aldehyde is an electrophilic handle for direct addition of a cyanide nucleophile (e.g., from KCN or TMSCN), which upon hydrolysis yields the α-hydroxy acid. This is a highly convergent route.
1-Bromo-4-fluoro-2-methylbenzeneFormation of an organometallic reagent (Grignard or Organolithium) followed by reaction with an oxalate (B1200264) ester.This route builds the carbon skeleton via a C-C bond formation. The organometallic intermediate's reactivity must be managed, and the reaction with diethyl oxalate or a similar electrophile introduces the α-keto ester, which is then reduced to the target α-hydroxy acid.
4-Fluoro-2-methylacetophenoneα-Halogenation followed by nucleophilic substitution with a hydroxide (B78521) source.This approach builds the functionality on an existing side chain. It involves the selective halogenation at the α-position, which can sometimes be challenging, followed by hydrolysis.

Reaction Conditions and Catalytic Systems for Direct Synthesis

Based on the selection of 4-fluoro-2-methylbenzaldehyde as the most promising precursor, a direct synthesis can be envisioned via a cyanohydrin intermediate. This two-step process is a classic and effective method for preparing α-hydroxy acids.

Step 1: Cyanohydrin Formation. The aldehyde is treated with a cyanide source. This can be achieved using potassium cyanide (KCN) in the presence of an acid, or more modernly, with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., ZnI₂) or a phase-transfer catalyst. The use of TMSCN often provides milder conditions and cleaner reactions.

Step 2: Hydrolysis. The resulting cyanohydrin (or its silylated ether) is then subjected to vigorous acidic or basic hydrolysis. Treatment with concentrated hydrochloric acid or sulfuric acid will hydrolyze the nitrile functionality directly to a carboxylic acid, yielding the final product, 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid.

Alternatively, if starting from an aryl halide, the formation of a Grignard reagent (using magnesium) or an organolithium reagent (using n-butyllithium) would be the first step, performed in an anhydrous ether solvent like THF or diethyl ether at low temperatures. This nucleophilic species would then be added to an electrophile such as diethyl oxalate. The resulting α-keto ester intermediate would then be hydrolyzed and the ketone reduced to afford the final product.

Synthetic RouteStepTypical ReagentsCatalyst/PromoterSolventGeneral Conditions
From 4-Fluoro-2-methylbenzaldehyde1. Cyanohydrin FormationTrimethylsilyl cyanide (TMSCN)Zinc iodide (ZnI₂) or other Lewis acidDichloromethane (DCM) or neatRoom temperature
2. HydrolysisConcentrated HCl or H₂SO₄-Water/AlcoholReflux
From 1-Bromo-4-fluoro-2-methylbenzene1. Organometallic ReactionMg or n-BuLi; Diethyl oxalate-Anhydrous THF or Et₂O-78 °C to room temperature
2. Hydrolysis & ReductionLiOH then HCl; NaBH₄-THF/Water; MethanolRoom temperature

Chiral Synthesis and Stereochemical Control in the Formation of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid

Since the target molecule possesses a stereocenter at the α-carbon, controlling its stereochemistry is a crucial aspect of its synthesis, particularly for applications where a single enantiomer is required. nih.gov Several strategies can be employed to achieve enantioselectivity.

One of the most effective methods for asymmetric synthesis of α-hydroxy acids is the use of chiral catalysts for the key bond-forming step. proquest.com In the context of the cyanohydrin route from 4-fluoro-2-methylbenzaldehyde, an asymmetric catalyst can be used for the addition of the cyanide nucleophile. Chiral Lewis acid complexes, often derived from titanium or aluminum and chiral ligands, have been successfully used to catalyze the enantioselective addition of TMSCN to aldehydes, producing optically active cyanohydrins that can be hydrolyzed to the corresponding enantiomerically enriched α-hydroxy acids.

Another established approach involves the use of chiral auxiliaries. rsc.org A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For example, an enolate derived from an ester of a chiral alcohol could be alkylated or otherwise functionalized, with the bulky chiral auxiliary directing the approach of the electrophile from one face, leading to a diastereoselective reaction.

Finally, enzymatic resolution offers a powerful tool for separating racemic mixtures. A racemic sample of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid or a suitable ester derivative could be treated with a specific enzyme, such as a lipase (B570770), which would selectively react with only one of the enantiomers, allowing for the separation of the unreacted enantiomer from the transformed one.

StrategyDescriptionPotential Application to Target SynthesisAdvantagesDisadvantages
Asymmetric CatalysisA small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. proquest.comEnantioselective addition of TMSCN to 4-fluoro-2-methylbenzaldehyde using a chiral Lewis acid catalyst.Atom economical; highly efficient.Catalyst development can be complex and expensive.
Chiral AuxiliariesA chiral molecule is attached to the substrate to control stereochemistry, then removed. rsc.orgAn ester of the target acid could be formed with a chiral alcohol (e.g., an Evans auxiliary), followed by a diastereoselective reaction and removal of the auxiliary.Reliable and predictable outcomes.Not atom economical; requires additional steps for attachment and removal.
Enzymatic ResolutionAn enzyme selectively transforms one enantiomer in a racemic mixture, allowing for separation.A lipase could selectively hydrolyze one enantiomer of a racemic ester of the target acid.Very high enantioselectivity; mild, environmentally friendly conditions.Maximum theoretical yield for the desired enantiomer is 50%; requires screening for a suitable enzyme.

Asymmetric Synthetic Approaches for α-Hydroxyacetic Acids

The creation of enantiomerically pure α-hydroxyacetic acids is a central challenge in organic synthesis. A predominant strategy involves the asymmetric reduction of a prochiral α-keto acid precursor. This transformation can be achieved through various methods, including the use of chiral catalysts and biocatalytic systems.

One of the well-established methods for the asymmetric reduction of ketones is the use of chiral oxazaborolidine catalysts, often in conjunction with a stoichiometric reducing agent like borane. These catalysts create a chiral environment around the carbonyl group, directing the hydride attack to one face of the ketone and thereby producing one enantiomer of the alcohol in excess. While effective for many simple ketones, the development of transition metal-catalyzed reactions has offered alternatives with broader substrate scope and the use of more economical reducing agents.

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, paired with chiral ligands, are highly effective for the asymmetric hydrogenation of ketones. These reactions often utilize hydrogen gas, formic acid, or isopropanol (B130326) as the reducing agent. For α-keto acids, the presence of the carboxylic acid group can influence the reaction's stereoselectivity through chelation with the metal center, often leading to high enantiomeric excess.

Table 1: Comparison of General Asymmetric Reduction Methods for α-Keto Acids

Method Catalyst Type Reducing Agent Key Advantages Potential Challenges
Chiral Oxazaborolidines Organocatalyst Borane complexes Well-established, predictable stereochemistry Stoichiometric chiral reagent often needed, limited substrate scope
Transition Metal Catalysis Ru, Rh, Ir complexes with chiral ligands H₂, formic acid, isopropanol High turnover numbers, broad substrate scope, use of cheaper reductants Catalyst sensitivity, potential for side reactions

| Biocatalysis | Whole cells or isolated enzymes (reductases) | Co-substrates (e.g., glucose, glycerol) | High enantioselectivity, mild reaction conditions, environmentally friendly | Substrate specificity, optimization of reaction conditions can be complex |

Enantioselective Methodologies Applied to 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid

While specific documented industrial syntheses for 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid are not extensively published in readily available literature, the synthesis can be effectively achieved through the asymmetric reduction of its corresponding α-keto acid, 2-(4-Fluoro-2-methylphenyl)-2-oxoacetic acid.

Biocatalytic Asymmetric Reduction: A highly effective and green approach involves the use of whole-cell biocatalysts or isolated carbonyl reductases. mdpi.comalmacgroup.com Microbial strains, such as those from the Bacillus genus, have been identified for their ability to reduce ketones to alcohols with high enantioselectivity. mdpi.com In a typical biotransformation, the resting cells of a selected microorganism are used to convert the α-keto acid substrate into the desired chiral α-hydroxy acid. The stereochemical outcome (whether the (R)- or (S)-enantiomer is produced) is dependent on the specific enzymes present in the microorganism. Cofactor regeneration, essential for the enzymatic activity, is often achieved by adding a co-substrate like glucose or glycerol (B35011) to the reaction medium. mdpi.com

Catalytic Asymmetric Hydrogenation: Alternatively, transition metal-catalyzed asymmetric hydrogenation provides a robust chemical method. A chiral ruthenium-diamine catalyst, for instance, can be employed for the enantioselective reduction of 2-(4-Fluoro-2-methylphenyl)-2-oxoacetic acid. These reactions are typically carried out under a hydrogen atmosphere in a suitable solvent, with the chiral ligand dictating the stereochemical outcome. The choice of ligand is crucial and is often determined through screening to achieve high conversion and enantiomeric excess.

Novel and Green Chemistry Approaches to 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. Key considerations include maximizing atom economy, utilizing safer solvents, and employing catalytic rather than stoichiometric reagents.

Exploration of Alternative Reagents and Solvents in Synthesis

The choice of solvents and reagents plays a critical role in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives.

For the synthesis of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, particularly in biocatalytic approaches, water is often the primary solvent, which is non-toxic, non-flammable, and readily available. In some cases, co-solvents may be necessary to improve the solubility of the substrate, and here, greener options such as ethanol (B145695) or isopropanol can be considered.

In chemical reductions, the move away from stoichiometric metal hydride reagents (e.g., sodium borohydride) to catalytic hydrogenation with molecular hydrogen is a significant green advancement. Hydrogen is a clean reagent, and its only byproduct in this context is the desired reduced product. The use of transfer hydrogenation with formic acid or isopropanol also represents a greener alternative to traditional metal hydrides.

The development of biocatalysis for the synthesis of chiral alcohols and acids is a prime example of a green chemistry approach. These enzymatic reactions occur under mild conditions (ambient temperature and pressure) in aqueous media, avoiding the need for harsh reagents and extreme temperatures often associated with traditional chemical synthesis. mdpi.comalmacgroup.com

Chemical Reactivity and Transformation Studies of 2 4 Fluoro 2 Methylphenyl 2 Hydroxyacetic Acid

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid functionality is a primary site for chemical modification, readily undergoing esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating new chemical entities and for the installation of protecting groups.

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic parameters for the esterification and amidation of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid are not extensively documented in publicly available literature, the behavior can be predicted based on studies of similar α-hydroxy acids, such as mandelic acid. researchgate.net

Esterification: The reaction, typically catalyzed by a strong acid (e.g., H₂SO₄), proceeds via nucleophilic acyl substitution. The reaction is reversible, and its kinetics are influenced by temperature, catalyst concentration, and the molar ratio of reactants. uobaghdad.edu.iqjptcp.com The equilibrium position can be shifted to favor the ester product by removing water as it is formed.

Amidation: Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures (>160 °C) due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com More commonly, the carboxylic acid is first activated using coupling agents (e.g., EDC, DCC) or converted to a more reactive derivative like an acyl chloride. For α-hydroxy acids, care must be taken to avoid side reactions, such as the formation of homobislactones, especially when using sterically hindered amines. nih.gov TiCl₄ has been shown to be an effective mediator for the direct amination of α-hydroxy amides. nih.gov

The following interactive table illustrates hypothetical kinetic data for the acid-catalyzed esterification with ethanol (B145695), based on typical values for such reactions.

Role of the Fluoro- and Methyl Substituents on Reactivity

The substituents on the phenyl ring significantly modulate the reactivity of the carboxyl group through electronic effects.

Fluoro Group: Located at the para-position, the fluorine atom exerts a dual electronic influence. It has a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). wikipedia.orgresearchgate.net For a carboxyl group attached to the benzylic carbon, the inductive effect tends to dominate, increasing the acidity (lowering the pKa) of the carboxylic acid compared to the non-fluorinated analogue. This increased acidity can influence the equilibrium of salt formation in amidation reactions.

Methyl Group: Positioned ortho to the side chain, the methyl group is an electron-donating group primarily through an inductive effect (+I). youtube.com This effect slightly decreases the acidity of the carboxylic acid. However, its primary impact is steric. The proximity of the methyl group to the reaction center can hinder the approach of bulky nucleophiles (alcohols or amines), potentially slowing the rates of both esterification and amidation reactions compared to a less hindered substrate.

The net effect on reactivity is a combination of these electronic and steric factors. The increased acidity from the fluoro group may facilitate protonation of the carbonyl in acid-catalyzed esterification, while the steric hindrance from the methyl group may raise the activation energy for the nucleophilic attack.

Transformations Involving the Hydroxyl Moiety

The secondary benzylic hydroxyl group is another key site for reactivity, allowing for oxidation, reduction, and derivatization reactions.

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol can be readily oxidized to the corresponding α-keto acid, 2-(4-fluoro-2-methylphenyl)-2-oxoacetic acid. This transformation is a common reaction for α-hydroxy acids. osf.io A variety of oxidizing agents can be employed, with modern methods favoring chemoselectivity to avoid degradation of the product, which can be prone to decarboxylation. acs.org A notable method is the nitroxyl-radical-catalyzed aerobic oxidation using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen, which operates under mild conditions and tolerates various functional groups. acs.orgorganic-chemistry.org

Reduction: The reduction of the hydroxyl group is less straightforward. Direct reduction of the alcohol would require its conversion into a good leaving group. A more common transformation for the molecule as a whole is the reduction of the carboxylic acid functionality using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemguide.co.uk This would result in the formation of the corresponding diol, 1-(4-fluoro-2-methylphenyl)ethane-1,2-diol. Selective reduction of the hydroxyl group while preserving the carboxyl group would necessitate a protection-derivatization-reduction-deprotection sequence.

Derivatization for Further Synthetic Utility

The hydroxyl group can be derivatized to serve various synthetic purposes, such as protection during reactions at other sites or activation for nucleophilic substitution. nih.gov Common derivatization strategies include:

Esterification: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base to form the corresponding esters. These can act as protecting groups.

Ether Formation: Conversion to silyl (B83357) ethers (e.g., using TMSCl, TBDMSCl) provides robust protecting groups that are stable under a wide range of conditions but can be selectively removed.

Conversion to Leaving Groups: The hydroxyl group can be converted into a sulfonate ester (e.g., tosylate, mesylate), transforming it into an excellent leaving group for Sₙ2 reactions.

The following table summarizes common derivatization reactions for the hydroxyl moiety.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Studies

The reactivity of the aromatic ring is dictated by the directing and activating/deactivating effects of the incumbent fluoro and methyl substituents.

Electrophilic Aromatic Substitution (SEAr): The outcome of SEAr reactions is determined by the combined influence of the two substituents. libretexts.org

-CH₃ group (at C2): An activating ortho-, para-director. It directs incoming electrophiles to positions 3, 5, and 6.

-F group (at C4): A deactivating ortho-, para-director. wikipedia.org It directs incoming electrophiles to positions 3 and 5.

Both groups cooperatively direct incoming electrophiles to positions 3 and 5. Position 6 is activated only by the methyl group. Between positions 3 and 5, position 5 is sterically more accessible and therefore the most likely site for substitution. Position 3 is flanked by the bulky side chain and the methyl group, making it sterically hindered. Thus, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are strongly predicted to yield the 5-substituted product as the major isomer.

The table below predicts the major products for common SEAr reactions.

Nucleophilic Aromatic Substitution (SₙAr): Typical SₙAr reactions require a good leaving group (like fluorine) and strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.com In 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, the ring is not sufficiently electron-deficient to undergo SₙAr under standard conditions. The methyl group is electron-donating, and the α-hydroxyacetic acid moiety is not a powerful enough electron-withdrawing group. Therefore, substitution of the fluorine atom by a nucleophile is expected to be very difficult. However, modern methodologies such as organic photoredox catalysis have been shown to enable the nucleophilic defluorination of unactivated fluoroarenes and could potentially be applied. nih.gov

Regioselectivity and Electronic Effects of Existing Substituents

Conversely, the methyl group is an activating substituent. It donates electron density primarily through a +I (inductive) effect and also through hyperconjugation, which can be considered a weak +M effect. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

When both substituents are present on the ring, as in the 4-fluoro-2-methylphenyl group, their combined influence determines the regiochemical outcome of electrophilic substitution. The methyl group is an ortho, para-director, and the fluorine atom is also an ortho, para-director. In 1-fluoro-3-methylbenzene, the directing effects of both groups reinforce each other at certain positions. The positions ortho and para to the activating methyl group are C1, C3, and C5. The positions ortho and para to the deactivating fluorine atom are C2 and C4. Therefore, electrophilic attack is most likely to occur at the positions activated by both groups or most strongly activated by the methyl group and least deactivated by the fluorine.

The directing effects can be summarized as follows:

Methyl group (at C2): Activates the ring and directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions.

Fluorine atom (at C4): Deactivates the ring but directs incoming electrophiles to the ortho (C3, C5) and para (C1) positions.

The synergistic effect of these substituents enhances the nucleophilicity at positions C1, C3, and C5, making them the most probable sites for electrophilic attack. For instance, in the nitration of 1-fluoro-3-methylbenzene, the major products are formed by substitution at the positions ortho and para to the methyl group. nih.govresearchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 4-Fluoro-2-methylphenyl Moiety

PositionInfluence of Methyl Group (Activating)Influence of Fluorine Group (Deactivating)Predicted Outcome for Electrophilic Attack
C1OrthoParaFavored
C3OrthoOrthoHighly Favored
C5ParaOrthoFavored
C6MetaMetaDisfavored

Palladium-Catalyzed Cross-Coupling Reactions on the Aryl Ring

The 4-fluoro-2-methylphenyl group can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to occur, the aryl ring typically needs to be functionalized with a leaving group, such as a halide (Br, I) or a triflate (OTf). While the C-F bond is generally strong and less reactive in cross-coupling reactions, the other positions on the ring can be selectively halogenated to serve as handles for these transformations.

Suzuki-Miyaura Coupling: If a bromo or iodo substituent is introduced onto the aryl ring of a 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid derivative, it can undergo Suzuki-Miyaura coupling with a variety of organoboron reagents. yonedalabs.comlibretexts.orgmdpi.com This reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base. mdpi.com The reaction facilitates the formation of a new carbon-carbon bond at the position of the halogen, allowing for the introduction of new aryl, heteroaryl, or alkyl groups. The presence of the fluorine and methyl groups can influence the reaction rate and efficiency. mdpi.com

Buchwald-Hartwig Amination: Similarly, an aryl halide or triflate derivative of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid can be a substrate for the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the aryl ring with primary or secondary amines. wikipedia.orglibretexts.org This is a crucial transformation for the synthesis of many pharmaceutically active compounds. The choice of palladium precursor, ligand, and base is critical for achieving high yields and functional group tolerance. libretexts.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Functionalized 4-Fluoro-2-methylphenyl Scaffold

Reaction NameSubstrate RequirementCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraAryl-Br, Aryl-I, Aryl-OTfOrganoboron reagent (e.g., boronic acid)C-CPd(0) complex, phosphine ligand, base
Buchwald-HartwigAryl-Br, Aryl-I, Aryl-OTfPrimary or secondary amineC-NPd(0) or Pd(II) precatalyst, phosphine ligand, base

Role as a Synthetic Intermediate in Complex Molecule Construction

2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid serves as a valuable synthon in the construction of more elaborate molecular architectures, particularly in the synthesis of heterocyclic compounds and fluoro-aryl containing scaffolds.

Precursor in Heterocyclic Compound Synthesis

The α-hydroxy acid functionality of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid is a key feature that allows it to be a precursor for various heterocyclic systems.

Oxazoles: 2,5-disubstituted oxazoles can be synthesized from α-hydroxy ketones, which can be derived from α-hydroxy acids. nih.govrsc.org The reaction of an α-acylamino ketone, which can be formed from 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid, can be cyclized and dehydrated to yield an oxazole (B20620) ring. nih.gov This approach is part of the Robinson-Gabriel synthesis and related methods.

Imidazoles: Mandelic acid and its derivatives are known to be effective organo-catalysts and starting materials in the synthesis of 2,4,5-trisubstituted imidazoles. acgpubs.orgacgpubs.org A common method involves a three-component reaction between a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (B1221849) (like ammonium acetate), where the mandelic acid derivative can act as a catalyst or be incorporated into the final structure. acgpubs.org The 2-hydroxyacetic acid moiety of the title compound can potentially be utilized in similar multi-component reactions to form imidazole (B134444) rings.

Building Block for Fluoro-aryl Containing Scaffolds

The presence of the 4-fluoro-2-methylphenyl group makes this compound an attractive building block for the synthesis of molecules containing this specific fluoro-aryl scaffold. Fluorine-containing compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. nih.govnih.govresearchgate.net

By utilizing the reactivity of the carboxylic acid and hydroxyl groups, 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid can be incorporated into larger molecules through esterification, amidation, or other condensation reactions. Furthermore, as discussed in section 3.3.2, functionalization of the aryl ring followed by cross-coupling reactions provides a pathway to a diverse range of fluoro-aryl containing scaffolds. These scaffolds are often found in pharmaceuticals and agrochemicals. nih.govresearchgate.net

Derivatives and Analogues of 2 4 Fluoro 2 Methylphenyl 2 Hydroxyacetic Acid

Design Principles for Structural Analogues

The rational design of analogues involves strategic alterations to the parent molecule to probe and modulate its interactions with biological systems or to impart novel properties. Key areas for modification include the phenyl ring, the substituents on the alpha-carbon, and the molecule's stereochemistry.

Substituent Position: The existing fluoro and methyl groups on the phenyl ring direct the position of further substitutions. The placement of additional groups (ortho, meta, or para relative to the existing acetic acid side chain) can alter the molecule's conformation and its ability to fit into specific binding sites. For instance, introducing a bulky group at a position adjacent to the side chain could create steric hindrance, forcing a change in the molecule's preferred three-dimensional shape.

Electronic Nature of Substituents: The electronic properties of new substituents are a key design consideration. openstax.org

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), alkoxyl (-OR), or amino (-NH2) donate electron density to the aromatic ring. openstax.org This can increase the ring's reactivity towards electrophilic substitution and can influence hydrogen bonding capabilities. nih.govnih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or carbonyl (-CHO, -COR) pull electron density away from the ring. openstax.org This makes the ring less reactive and can alter the acidity of the carboxylic acid and hydroxyl protons. researchgate.net The introduction of a strong EWG can significantly decrease the electron density at the boron center in related phenylboronic acids, which is a principle applicable to the carbon framework of the target compound. researchgate.net

Substituent (Y)Electronic NaturePotential Effect on Molecular Properties
-OCH₃ (Methoxy)Electron-Donating (by resonance)Increases electron density on the aryl ring; may enhance binding through hydrogen bond acceptance.
-Cl (Chloro)Electron-Withdrawing (by induction), Weakly DeactivatingIncreases lipophilicity; can alter electronic distribution and packing in solid state. nih.gov
-NO₂ (Nitro)Strongly Electron-WithdrawingDecreases electron density on the aryl ring, potentially increasing acidity of the hydroxyl and carboxyl groups.
-CF₃ (Trifluoromethyl)Strongly Electron-WithdrawingIncreases lipophilicity and metabolic stability; does not typically interact via hydrogen bonding. researchgate.net

The alpha-carbon, which is bonded to the aryl ring, the carboxyl group, and a hydroxyl group, is a key site for modification. Replacing the alpha-hydroxyl group with a fluorine atom is a common strategy in medicinal chemistry to create analogues with altered properties. nih.gov

The substitution of a hydroxyl group with fluorine results in several significant changes:

Electronic Effects: Fluorine is the most electronegative element, and its presence as an alpha-substituent can significantly impact the acidity of the adjacent carboxylic acid.

Hydrogen Bonding: A hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas a fluorine atom can only act as a weak hydrogen bond acceptor. This change fundamentally alters the potential intermolecular interactions of the molecule. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules containing it often more resistant to metabolic degradation, particularly oxidation at the alpha-position.

Conformational Changes: The presence of fluorine can influence molecular conformation through stereoelectronic effects, such as the gauche effect, which describes the tendency of certain groups to adopt a gauche conformation. nih.govbeilstein-journals.org

The synthesis of α-fluoro-α-aryl acetic acid derivatives can be achieved through methods involving building blocks like diethyl 2-fluoromalonate ester. nih.govresearchgate.net

The alpha-carbon of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid is a chiral center, meaning the molecule exists as a pair of enantiomers (R and S forms). These stereoisomers are non-superimposable mirror images of each other.

The specific three-dimensional arrangement of atoms is crucial for a molecule's interaction with chiral biological macromolecules like enzymes and receptors. Consequently, different enantiomers of a compound often exhibit distinct biological activities.

The development of stereoselective syntheses is therefore critical to obtain enantiomerically pure forms of the parent compound and its analogues. This allows for the investigation of the specific biological effects of each isomer, a key principle in modern drug design and chemical biology. The introduction of fluorine can also induce significant conformational changes that impact the structure and biological roles of molecules. nih.govbeilstein-journals.org For example, selective fluorination in the pyrrolidine (B122466) ring of proline has been shown to induce conformational biases through stereoelectronic effects. nih.govbeilstein-journals.org

Synthesis of Key Derivatives for Research Purposes

To explore the structure-activity relationships and potential applications of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid, the synthesis of various derivatives is essential. Ester and amide derivatives are common targets, as are analogues functionalized for use as specific research probes.

The carboxylic acid moiety is readily converted into esters and amides, providing a straightforward way to generate a library of derivatives with varied properties.

Ester Derivatives: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as Fischer esterification. nih.gov For more sensitive substrates, other methods can be employed, such as reaction with an alkyl halide in the presence of a base or using coupling agents. For instance, α-fluoro-α-aryl acetic acids can be converted to their corresponding methyl esters by stirring in a mixture of hydrochloric acid and methanol. nih.govresearchgate.net

Amide Derivatives: Amide synthesis involves the reaction of the carboxylic acid with an amine. Because direct reaction requires high temperatures, the carboxylic acid is usually first "activated" using a coupling reagent. Common coupling reagents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under mild conditions. nih.gov This method is widely applicable for producing a diverse range of amides from various amines. researchgate.net

Derivative TypeGeneral ReactionCommon ReagentsReference
EsterCarboxylic Acid + AlcoholAcid catalyst (e.g., H₂SO₄), Methanol/HCl nih.govnih.gov
AmideCarboxylic Acid + AmineCoupling agents (e.g., EDC, DCC), Organophosphorous reagents (e.g., PyBOP) nih.govresearchgate.net

To study the mechanism of action or localization of a compound within a biological system, it can be functionalized to create a research probe. This often involves attaching a reporter group, such as a fluorescent dye or an affinity label.

One approach is to synthesize an analogue with a reactive handle, such as an amine or an alkyne, which is distal to the core pharmacophore. This handle can then be used to attach a probe via bio-orthogonal chemistry.

Another strategy is to directly incorporate a functional group that can act as a sensor. For example, a phenylboronic acid group can be incorporated to create a fluorescent probe for sugars, as the boronic acid's interaction with sugars can modulate the fluorescence of an attached dye. nih.gov Boron-dipyrromethene (BODIPY) dyes are versatile fluorophores that can be used for this purpose due to their high fluorescence quantum yields and good photostability. nih.gov The synthesis of such probes often involves the condensation of a functionalized aldehyde (e.g., 4-formylphenylboronic acid) with a pyrrole (B145914) derivative, followed by complexation with BF₃·Et₂O. nih.gov This general principle can be adapted to create probes based on the 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid scaffold for specific research applications.

Comparative Studies of Derivative Reactivity and Potential Applications

The reactivity and potential applications of derivatives of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid are primarily understood through comparative studies with structurally similar compounds, particularly halogenated mandelic acid derivatives. Research in this area focuses on how different substituents on the phenyl ring and modifications of the carboxylic acid and hydroxyl groups influence the molecule's chemical behavior and biological activity.

Comparative Reactivity in Chemical Synthesis

The core structure of 2-phenyl-2-hydroxyacetic acid, known as mandelic acid, provides a versatile scaffold for chemical modifications. The introduction of halogen atoms, such as fluorine, and methyl groups onto the phenyl ring significantly alters the electronic properties of the molecule, thereby influencing its reactivity in various organic reactions.

Studies on the palladium-catalyzed C-H functionalization of mandelic acid derivatives offer insights into their comparative reactivity. For instance, different reaction conditions are required for olefination, a key carbon-carbon bond-forming reaction. The efficiency and selectivity of these reactions are highly dependent on the ligands, oxidants, and substituents on the mandelic acid core.

One comparative study on the olefination of mandelic acid and its 3-chloro-substituted derivative highlights the influence of the substituent on reactivity. The reaction conditions, including the catalyst system and temperature, were optimized to achieve mono- or di-olefination products. The yields of these reactions provide a basis for comparing the reactivity of different derivatives.

Table 1: Comparative Yields in Palladium-Catalyzed Olefination of Mandelic Acid Derivatives nih.gov
DerivativeOlefin PartnerLigandOxidantTemperature (°C)ProductYield (%)
Mandelic acidn-Butyl acrylateAc-Gly-OHO₂90Mono-olefinated75
3-Chloro-mandelic acidn-Butyl acrylateAc-Gly-OHO₂90Mono-olefinated68
Mandelic acidStyreneAc-Gly-OHO₂90Mono-olefinated55
3-Chloro-mandelic acidStyreneAc-Gly-OHO₂90Mono-olefinated42

Furthermore, the presence of a hydroxyl group at the alpha-position is crucial for certain reactions. For example, in aromatic bromination reactions using N-bromosuccinimide (NBS), mandelic acid derivatives can act as catalysts. The α-oxygen is essential for the catalytic activity, which proceeds through the formation of a halogen-bound species. nih.gov The reactivity in these systems can be compared by measuring the reaction conversion over time.

Comparative Potential Applications

Derivatives of 2-phenyl-2-hydroxyacetic acid are explored for a range of applications, leveraging the chirality and biological activity of the core structure. Halogenated derivatives, in particular, are valuable as building blocks for chiral coordination polymers and metal-organic frameworks (MOFs), which have potential applications in enantioselective separations and catalysis. nih.gov The different halogen substituents can influence the coordination modes and packing in the solid state. nih.gov

In the context of biological activity, derivatives are often screened for their therapeutic potential. For instance, amide derivatives of structurally related benzofuranyl acetic acids have been synthesized and tested for their antifungal activity against pathogens like Fusarium oxysporum. Structure-activity relationship (SAR) studies reveal that the substitution pattern on the phenyl ring significantly impacts the inhibitory concentration (IC₅₀).

Table 2: Comparative Antifungal Activity (IC₅₀) of Benzofuranyl Acetic Acid Amide Analogues against Fusarium oxysporum medchemexpress.com
Compound IDAmine Substituent PatternAlkyl Group on Acetic AcidIC₅₀ (mM)
10b2-fluoro-4-hydroxyH0.42 ± 0.16
14a2-fluoro-4-hydroxyMethyl1.27 ± 0.15
14c2-fluoro-4-hydroxyEthyl0.70 ± 0.16
10c4-fluoro-2-hydroxyHNA
14d4-fluoro-2-hydroxyEthyl1.12 ± 0.18

NA = Not Active

The data suggests that the position of the fluoro and hydroxy groups on the amine reactant influences the antifungal activity. For example, the 2-fluoro-4-hydroxy substitution pattern appears to be more favorable for activity against F. oxysporum compared to the 4-fluoro-2-hydroxy pattern in the tested series. medchemexpress.com

Theoretical studies also provide a basis for comparing the potential applications of these derivatives. For example, calculations of thermodynamical parameters, such as bond dissociation energy (BDE), can predict the antioxidant potential of various substituted mandelic acids. mdpi.com Derivatives with lower BDE values are more likely to act as effective antioxidants by donating a hydrogen atom to neutralize free radicals. mdpi.com These computational comparisons help in prioritizing the synthesis of derivatives with enhanced biological activity.

Structure Activity Relationship Sar Methodologies Applied to 2 4 Fluoro 2 Methylphenyl 2 Hydroxyacetic Acid and Its Analogues

Theoretical Frameworks of SAR and Quantitative Structure-Activity Relationships (QSAR)

The exploration of a compound's biological activity is fundamentally linked to its chemical structure. SAR and QSAR are methodologies designed to elucidate these connections, thereby enabling the rational design of more potent and selective molecules.

Molecular Descriptors and Their Relevance in Predicting Activity

To quantify the relationship between a chemical structure and its biological activity, QSAR models rely on molecular descriptors. These are numerical values that characterize specific properties of a molecule. For a compound like 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, a variety of descriptors would be relevant in predicting its activity. These are broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. For the target molecule, the fluorine and hydroxyl groups would significantly influence these properties.

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments, which is critical for processes like membrane permeability and binding to hydrophobic pockets in proteins. The lipophilicity of the fluorinated and methylated phenyl ring would be a primary determinant.

Topological Descriptors: These are numerical representations of the molecular structure, including its connectivity and branching.

The selection of relevant descriptors is a critical step in building a predictive QSAR model.

Cheminformatics Tools for SAR Analysis

A wide array of computational tools is available to facilitate SAR and QSAR analysis. These tools are essential for calculating molecular descriptors, building predictive models, and visualizing structure-activity trends. Some of the key types of software include:

Molecular Modeling Software: Used to build and visualize 3D structures of molecules, and to perform conformational analysis.

Descriptor Calculation Software: Programs designed to calculate a vast number of molecular descriptors from a chemical structure.

Statistical Analysis Software: Utilized to build and validate QSAR models by correlating the calculated descriptors with experimental biological activity data.

Data Mining and Visualization Tools: Help in identifying patterns and trends within large datasets of chemical structures and their associated activities.

Design of SAR Studies for Fluoro-Aryl Hydroxyacetic Acid Derivatives

A systematic SAR study for a class of compounds like fluoro-aryl hydroxyacetic acid derivatives would involve the strategic design and synthesis of a library of related molecules.

Rational Design of Libraries for SAR Elucidation

The design of a compound library for SAR exploration is a rational process aimed at systematically probing the effects of structural modifications on biological activity. For the scaffold of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, a library could be designed by systematically varying:

The position and nature of substituents on the phenyl ring: For instance, moving the fluorine or methyl group to other positions, or replacing them with other halogens or alkyl groups.

The nature of the group at the alpha-carbon: While the hydroxyl group is a key feature, its modification or replacement could reveal important SAR insights.

The carboxylic acid moiety: Esterification or amidation of the carboxylic acid could be explored to understand its role in binding.

The goal is to create a diverse set of molecules that cover a range of physicochemical properties to build a robust SAR model.

Computational Approaches to Guide SAR Investigations

Computational methods are invaluable in prioritizing the synthesis of compounds within a library and in providing a deeper understanding of the molecular basis of activity. Key computational approaches include:

Molecular Docking: If the 3D structure of the biological target is known, docking simulations can predict how different analogues of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid might bind to it. This can help in prioritizing the synthesis of compounds predicted to have favorable interactions.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model represents the essential 3D arrangement of features required for biological activity and can be used to screen virtual libraries for new potential active compounds.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models that relate the steric and electrostatic fields around a molecule to its activity.

Case Studies of Related Compounds Illustrating SAR Principles

Despite the absence of specific SAR studies on 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, the broader class of arylalkanoic acids, to which it belongs, has been extensively studied, particularly in the context of nonsteroidal anti-inflammatory drugs (NSAIDs). The general SAR principles for this class often highlight:

The importance of the acidic center (the carboxylic acid) for activity.

The role of the aromatic ring in binding to the target protein.

The influence of substituents on the aromatic ring on potency and selectivity.

For instance, in many NSAIDs, the presence of a halogen on the aromatic ring can enhance activity. However, without specific experimental data for 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid and its analogues, any discussion of its SAR remains speculative and based on extrapolation from related but distinct chemical series.

While the theoretical framework and methodologies for conducting a thorough SAR and QSAR analysis of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid are well-established, there is a conspicuous absence of published research applying these methods to this specific compound. The scientific community would require dedicated synthesis and biological evaluation of a focused library of its analogues to elucidate the specific structure-activity relationships that govern its biological effects. Such studies would be invaluable for any future efforts to optimize this chemical scaffold for potential therapeutic applications.

Computational and Theoretical Studies on 2 4 Fluoro 2 Methylphenyl 2 Hydroxyacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules. For a molecule like 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, these calculations provide fundamental insights into its reactivity and conformational landscape.

Electronic Structure and Molecular Orbital Analysis

DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and analyze its electronic properties. nih.govnih.gov The presence of a fluorine atom, a methyl group, and a hydroxyl group on the phenyl ring significantly influences the electron distribution. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, while the methyl group is a weak electron-donating group.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. science.gov

For 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed over the carboxylic acid group and the phenyl ring. The substituents would modulate these energy levels. The fluorine atom would lower the energy of both HOMO and LUMO, while the methyl group would raise them.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Properties

Property Expected Value Significance
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy -1.2 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.3 eV Chemical stability and reactivity

Note: These values are illustrative and based on typical DFT calculation results for structurally similar aromatic carboxylic acids.

Conformational Analysis and Rotational Barriers

The flexibility of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid arises from the rotation around the single bonds, particularly the C-C bond connecting the chiral center to the phenyl ring and the C-C bond of the carboxylic acid group. Conformational analysis helps identify the most stable arrangements (conformers) of the molecule.

The potential energy surface can be scanned by systematically rotating these bonds to identify energy minima (stable conformers) and transition states (rotational barriers). The steric hindrance from the ortho-methyl group and the potential for intramolecular hydrogen bonding between the alpha-hydroxyl group and the carboxylic acid group would be key factors determining the preferred conformation. It is expected that the molecule will adopt a conformation that minimizes steric clashes while maximizing favorable intramolecular interactions. The rotational barrier for the phenyl group would be influenced by the steric bulk of the ortho-methyl group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, offering insights into its conformational preferences in a condensed phase and its interactions with its environment.

Intermolecular Interactions with Biological or Material Targets

MD simulations are invaluable for studying how a ligand like 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid interacts with a biological target, such as an enzyme's active site. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, and aromatic stacking) that stabilize the interaction. Aromatic stacking interactions between the fluoro-methylphenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket could be a significant stabilizing factor. nih.govresearchgate.net

Docking and Ligand-Protein Interaction Modeling (if applicable to a hypothesized target)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. benthamdirect.com Given the structural similarity of the target compound to mandelic acid derivatives, which are known to interact with various enzymes, a hypothetical docking study could be performed against a relevant protein target.

For instance, if hypothesized to be an inhibitor of an enzyme with a well-defined active site, docking simulations would be performed to predict its binding mode. The results would be analyzed to identify key interactions, such as hydrogen bonds between the ligand's hydroxyl and carboxyl groups and polar residues in the active site. The fluoro-methylphenyl group could engage in hydrophobic and aromatic stacking interactions. nih.gov The docking score would provide an estimate of the binding affinity.

Table 2: Illustrative Docking Results against a Hypothesized Enzyme Target

Parameter Predicted Outcome Details
Binding Affinity -7.5 kcal/mol Estimated free energy of binding
Key H-Bonding Residues Arg, Gln, His The carboxylic acid and hydroxyl groups are likely H-bond donors/acceptors.
Aromatic Interactions Phe, Tyr The phenyl ring could form π-π stacking interactions.

Note: This data is purely illustrative and assumes a hypothetical interaction with a generic enzyme active site.

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies were identified for the compound 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid that would allow for a detailed analysis of its computational and theoretical properties as outlined in the requested sections.

The user's request is highly specific, demanding content solely on "2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid" and adherence to a strict outline covering prediction of binding modes and affinities, rationalization of SAR through computational binding, and predictive modeling for chemical reactivity and selectivity.

Despite extensive searches for molecular docking, QSAR (Quantitative Structure-Activity Relationship), and other computational chemistry studies involving this particular compound, the available scientific literature does not appear to contain this specific information. The search results yielded general information about computational methodologies such as molecular docking applied to other classes of molecules like hydroxamic acids, and QSAR studies on different sets of compounds. There were also general discussions on predictive models for chemical reactivity and the impact of fluorination on the properties of other molecules. However, none of these results provided specific data or analysis directly related to 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for the outlined sections and subsections. The creation of such an article would require dedicated computational research to be performed on the molecule , which is beyond the scope of this request.

Analytical Research Methodologies for 2 4 Fluoro 2 Methylphenyl 2 Hydroxyacetic Acid

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable for the structural elucidation of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, characteristic chemical shifts are expected for the aromatic protons, the methyl group protons, the methine proton, and the hydroxyl and carboxylic acid protons. The splitting patterns of the aromatic protons are influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the fluorine and methyl substituents. The spectrum will also show distinct signals for the methyl carbon, the methine carbon, and the carboxylic acid carbon.

Expected ¹H and ¹³C NMR Data:

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.5115 - 140
CH-OH~5.2~75
CH₃~2.3~20
OHVariable-
COOHVariable~175

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structure of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Upon ionization in the mass spectrometer, the molecule will generate a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation can lead to characteristic daughter ions. For 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, common fragmentation pathways may include the loss of water, the loss of the carboxyl group, and cleavage of the bond between the aromatic ring and the hydroxyacetic acid moiety.

Expected Mass Spectrometry Data:

Ion Proposed Structure Expected m/z
[M]⁺C₉H₉FO₃⁺184.05
[M-H₂O]⁺C₉H₇FO₂⁺166.04
[M-COOH]⁺C₈H₈FO⁺139.06
[M-C₂H₃O₃]⁺C₇H₆F⁺109.04

Note: The expected m/z values are for the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid and to study its electronic transitions.

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, the C-O stretch, and the C-F stretch, as well as absorptions corresponding to the aromatic ring.

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, corresponding to the π → π* electronic transitions of the aromatic ring. The substitution on the phenyl ring will influence the wavelength of maximum absorption (λmax).

Expected Spectroscopic Data:

Technique Functional Group Expected Absorption/Wavelength
IRO-H (Carboxylic Acid)2500-3300 cm⁻¹ (broad)
IRO-H (Alcohol)3200-3600 cm⁻¹
IRC=O (Carboxylic Acid)1700-1725 cm⁻¹
IRC-F1000-1400 cm⁻¹
UV-VisAromatic Ring~200-280 nm

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid. A reversed-phase HPLC method, using a C18 column, is typically employed. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netpensoft.netpensoft.net Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. researchgate.netpensoft.netpensoft.net The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Typical HPLC Parameters:

Parameter Condition
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Injection Volume10 µL

Gas Chromatography (GC) can be used for the analysis of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, typically after conversion to a more volatile derivative. Derivatization is often necessary due to the low volatility and polar nature of the carboxylic acid and hydroxyl groups. A common derivatization technique is esterification, for example, by reaction with a silylating agent or an alcohol in the presence of an acid catalyst. The resulting ester is more amenable to GC analysis. The choice of column and temperature program will depend on the specific derivative being analyzed. Detection can be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for enhanced identification. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination

The accurate determination of the enantiomeric purity of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, a chiral carboxylic acid, is critical in many scientific contexts. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant method for achieving this separation. The selection of the appropriate CSP and mobile phase composition is paramount for successful enantiomeric resolution.

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have demonstrated broad applicability for the chiral separation of a wide range of compounds, including arylcarboxylic acids. Columns such as Chiralpak® AD-H and Chiralcel® OJ-H, which feature amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selectors, respectively, are frequently employed for the resolution of fluorinated aromatic carboxylic acids.

For acidic compounds like 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, the mobile phase typically consists of a non-polar organic solvent, such as n-hexane, combined with a polar alcohol modifier, like isopropanol (B130326) or ethanol (B145695). The addition of a small percentage of a strong acid, commonly trifluoroacetic acid (TFA), to the mobile phase is often crucial for achieving good peak shape and resolution by suppressing the ionization of the carboxylic acid group.

The optimization of chromatographic conditions is a critical step in developing a robust method for enantiomeric purity determination. Factors such as the ratio of hexane (B92381) to alcohol in the mobile phase, the concentration of the acidic modifier, the flow rate, and the column temperature can significantly impact the retention times and the resolution of the enantiomers.

ParameterTypical Condition
Chiral Stationary PhaseAmylose or Cellulose-based (e.g., Chiralpak® AD-H, Chiralcel® OJ-H)
Mobile Phasen-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% TFA
Flow Rate0.5 - 1.0 mL/min
Column TemperatureAmbient (e.g., 25 °C)
DetectionUV at a suitable wavelength (e.g., 254 nm)

Advanced Analytical Techniques for Complex Matrix Research

The analysis of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid in complex biological matrices, such as plasma, urine, or in vitro test systems, necessitates the use of highly sensitive and selective analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standards for trace analysis and metabolite identification.

LC-MS/MS and GC-MS for Trace Analysis and Metabolite Identification

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This method is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid. For trace-level quantification, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically employed. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring one or more of its characteristic product ions, which significantly enhances selectivity and reduces background noise.

GC-MS is another valuable technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility and improve their chromatographic behavior. Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane). Following derivatization, the analyte can be separated on a GC column and detected by a mass spectrometer. The resulting electron ionization (EI) mass spectra provide characteristic fragmentation patterns that can be used for structural elucidation and identification of metabolites.

The identification of metabolites is a crucial aspect of pre-clinical research. Both LC-MS/MS and high-resolution mass spectrometry (HRMS) platforms, such as time-of-flight (TOF) and Orbitrap™ mass analyzers, are instrumental in this process. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of metabolites. By comparing the mass spectra of the parent compound with those of its potential metabolites, common metabolic transformations such as hydroxylation, glucuronidation, or sulfation can be identified.

Applications in In Vitro Biological Systems and Pre-Clinical Models

In the context of in vitro biological systems, such as liver microsome or hepatocyte incubations, LC-MS/MS is extensively used to study the metabolic fate of new chemical entities. These systems allow for the rapid screening of metabolic stability and the identification of major metabolites in a controlled environment. By incubating 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid with these biological preparations and analyzing the resulting samples by LC-MS/MS, researchers can gain insights into its potential metabolic pathways.

In pre-clinical animal models, these advanced analytical techniques are essential for pharmacokinetic and toxicokinetic studies. Following administration of the compound, blood, urine, and tissue samples are collected at various time points. The concentration of the parent compound and its metabolites in these samples is then determined using validated LC-MS/MS or GC-MS methods. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

While specific studies detailing the application of these techniques to 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid are not publicly available, the general methodologies for the analysis of small molecule drugs and xenobiotics in biological matrices are well-established and directly applicable. The table below summarizes the key aspects of these advanced analytical techniques.

TechniquePrimary ApplicationSample Preparation ConsiderationsKey Advantages
LC-MS/MSTrace quantification in biological fluids, metabolite identificationProtein precipitation, liquid-liquid extraction, solid-phase extractionHigh sensitivity, high selectivity, applicable to non-volatile compounds
GC-MSAnalysis of volatile metabolites, complementary to LC-MSDerivatization to increase volatility (e.g., silylation, esterification)Excellent chromatographic resolution, provides structural information from fragmentation patterns
High-Resolution MS (HRMS)Accurate mass measurement for metabolite identification and structural elucidationSimilar to LC-MS/MSEnables determination of elemental composition, high confidence in identification

Potential Research Applications and Future Directions for 2 4 Fluoro 2 Methylphenyl 2 Hydroxyacetic Acid

Exploratory Studies in Chemical Biology and Enzyme Inhibition Research

The field of chemical biology often utilizes small molecules to probe and understand complex biological systems. The structure of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid makes it a candidate for investigation as a modulator of enzyme activity.

Chemical probes are essential tools for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. A molecule like 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid could serve as a scaffold for the design of such probes. By incorporating a reporter tag, such as a biotin (B1667282) or a fluorescent group, onto the core structure, researchers could potentially perform affinity-based pulldown experiments to identify binding partners in a cellular lysate. The design of such probes requires careful consideration of the attachment point of the linker to ensure that the biological activity of the parent molecule is retained.

Fluorinated analogs of natural substrates can be powerful tools for studying biochemical pathways. The introduction of fluorine can block metabolic pathways at specific enzymatic steps, leading to the accumulation of intermediates and providing insights into the mechanism of the pathway. Given its structural similarity to mandelic acid, 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid could be investigated as a potential inhibitor of enzymes that process mandelate (B1228975) or similar substrates, such as mandelate racemase. nih.gov The fluorine atom can significantly alter the acidity of the α-hydroxy group and the electronic nature of the aromatic ring, which could influence its binding to and inhibition of target enzymes. researchgate.net The use of fluorinated analogs allows for the study of enzyme mechanisms and can reveal differences in the active sites of various enzymes. acs.orgnih.gov

Theoretical Applications in Material Science Research

The incorporation of fluorine into organic molecules can impart unique properties that are highly desirable in material science. rsc.org Fluoropolymers, for example, are known for their high thermal stability, chemical resistance, and low surface energy. wikipedia.orgadvanced-emc.com

2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid contains both a carboxylic acid and a hydroxyl group, making it a potential functional monomer for polymerization reactions. These functional groups could be used to create polyesters or other polymers through condensation polymerization. The presence of the fluoro-aryl group in the polymer backbone or as a side chain could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electrical properties. researchdive.com The development of functional monomers is a key area of research for creating advanced polymers with tailored properties. nih.govrsc.org

Fluoro-aryl scaffolds are of significant interest in the design of functional materials due to their unique electronic and physical properties. researchgate.net The incorporation of the 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid moiety into larger molecular architectures could lead to the development of new liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. The fluorine atom can influence molecular packing and intermolecular interactions, which are critical for the performance of these materials.

Role in Agrochemical Research and Development (excluding safety/toxicity)

Substituted phenylacetic acid derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides and pesticides. google.cominnopeptichem.commdpi.com The α-hydroxycarboxylic acid scaffold is a key feature in some natural product herbicides and has been exploited in the design of new herbicidal compounds. nih.govrepec.orgresearchgate.net

Recent research has identified dihydroxyacid dehydratase (DHAD), an enzyme in the branched-chain amino acid synthesis pathway in plants, as a promising target for herbicides. nih.govrepec.org Studies have shown that α-hydroxycarboxylic acid derivatives can be potent inhibitors of this enzyme. nih.govrepec.orgresearchgate.net For instance, a derivative containing this scaffold, 7-fluoro-2-hydroxy-3-oxo-4-propyne-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine-2-carboxylic acid, has demonstrated significant herbicidal activity against a range of weed species. repec.org

Given the presence of the critical α-hydroxycarboxylic acid moiety and a fluorinated phenyl group, 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid represents a potential lead structure for the development of new herbicides. The specific substitutions on the phenyl ring (fluoro and methyl groups) could influence its binding affinity to target enzymes and its herbicidal efficacy. Further research could involve the synthesis and evaluation of a series of related compounds to explore structure-activity relationships.

Additionally, derivatives of mandelic acid have been investigated for their antifungal properties. A study on 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety showed significant activity against several plant pathogenic fungi. mdpi.com This suggests that the core structure of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid could also be a starting point for the development of novel fungicides.

Table of Research Findings on Structurally Related Compounds

Compound Class/Scaffold Research Area Key Findings
α-Hydroxycarboxylic acid derivatives Agrochemicals (Herbicides) Act as inhibitors of dihydroxyacid dehydratase (DHAD), a key enzyme in plant amino acid synthesis. Show broad-spectrum herbicidal activity. nih.govrepec.orgresearchgate.net
Fluoro-substituted mandelic acid analogs Enzyme Inhibition Can act as inhibitors of enzymes like mandelate racemase, with fluorine substitution affecting binding affinity. nih.gov
Substituted Phenylacetic Acids Agrochemicals Serve as important starting materials and intermediates for the synthesis of herbicides and pesticides. google.cominnopeptichem.com
4-Substituted Mandelic Acid Derivatives Agrochemicals (Fungicides) Derivatives containing a 1,3,4-oxadiazole moiety exhibit excellent in vitro activity against various phytopathogenic fungi. mdpi.com

Pre-clinical Evaluation as Intermediates for Bioactive Compounds

The structure of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid makes it a valuable chiral building block or intermediate for the synthesis of more complex bioactive compounds. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of a final compound, a desirable trait in drug discovery.

Derivatives of structurally similar aryl acetic acids and aryl propionic acids have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. For instance, aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). By using 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid as a scaffold, medicinal chemists could synthesize novel derivatives for pre-clinical evaluation in these therapeutic areas.

The α-hydroxy acid functionality offers a reactive handle for various chemical modifications, such as esterification or amidation, to produce a library of compounds for screening. Pre-clinical studies would likely involve in vitro assays to determine the inhibitory activity against specific enzymes or receptors, followed by cell-based assays to assess cytotoxicity and efficacy. Promising candidates would then proceed to in vivo studies in animal models to evaluate their pharmacokinetic and pharmacodynamic profiles.

Structure-Based Design of Novel Agrochemical Entities

The structural features of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid are also relevant to the design of new agrochemicals, such as herbicides, fungicides, and insecticides. The incorporation of fluorine is a common strategy in modern agrochemical design to enhance efficacy and metabolic stability. nih.govnih.gov

In the realm of fungicides, various aromatic amide structures have proven effective. rsc.org The carboxylic acid group of the target compound could be converted to a range of amides to explore potential antifungal activity. The 2-methylphenyl moiety, in particular, is present in some commercial fungicides. rsc.org

The design process for novel agrochemicals would involve computational docking studies to predict the binding of virtual derivatives to the target protein. Promising candidates would then be synthesized and subjected to in vitro and in vivo testing against target pests and for crop safety.

Emerging Research Avenues and Unexplored Potentials

The future of chemical research is increasingly intertwined with computational tools and novel synthetic methodologies. For a molecule like 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid, these emerging avenues could unlock its full potential.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Predictive Modeling: Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential bioactivity of new compounds. ijcrt.orggithub.io By generating a virtual library of derivatives of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid, AI algorithms could rapidly screen for candidates with a high probability of being active against a specific biological target. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening. insilicomoleculardesign.comnih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the core structure of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid and a set of desired attributes (e.g., high binding affinity to a particular enzyme, low toxicity), the AI could generate novel chemical structures for synthesis and testing.

Property Prediction: AI can predict various physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of both pharmaceuticals and agrochemicals. chemcopilot.com This would allow researchers to prioritize the synthesis of derivatives with the most promising profiles. A multimodal deep learning model, F-CPI, has been developed to predict changes in bioactivity upon fluorine substitution. nih.gov

New Catalytic Reactions for Compound Functionalization

Recent advances in catalysis offer exciting possibilities for the selective modification of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid. These methods can provide access to a wider range of derivatives that may not be accessible through traditional synthetic routes.

Late-Stage C-H Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. By applying C-H functionalization methods to the aromatic ring of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid, it would be possible to introduce a variety of functional groups at different positions. This would enable a detailed exploration of the structure-activity relationship (SAR) by systematically probing the effect of substituents on biological activity.

Carboxylic Acid Derivatization: Novel catalytic methods are continuously being developed for the derivatization of carboxylic acids. These include new ways to form amides, esters, and other functional groups under mild conditions. Such methods could be used to efficiently create a diverse library of derivatives of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid for biological screening.

Asymmetric Catalysis: For the synthesis of enantiomerically pure derivatives, the use of asymmetric catalysis would be crucial. This is particularly important for pharmaceuticals and agrochemicals, where often only one enantiomer is responsible for the desired biological activity, while the other may be inactive or even have undesirable side effects.

Current Gaps in Fundamental Understanding and Future Research Questions for 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid

Given the limited specific research on 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid, there are significant gaps in our fundamental understanding of this compound. Future research should aim to address the following questions:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid in high yield and purity? What are its detailed physicochemical properties, such as its pKa, logP, and solid-state structure?

Biological Activity Profile: What is the full spectrum of biological activities of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid and its simple derivatives? Does it exhibit any significant herbicidal, fungicidal, insecticidal, antibacterial, or anticancer activity?

Metabolic Fate and Stability: How is 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid metabolized in different biological systems? Is the fluorine atom and the α-hydroxy acid moiety stable, or are they susceptible to enzymatic degradation?

Mechanism of Action: If any biological activity is discovered, what is the underlying mechanism of action? Does it interact with a specific enzyme or receptor?

Structure-Activity Relationships (SAR): How do modifications to the chemical structure of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid affect its biological activity? What are the key structural features required for optimal activity?

Toxicity and Environmental Impact: What is the toxicological profile of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid in mammalian and non-target organisms? What is its potential environmental fate and persistence?

Addressing these fundamental questions through a systematic research program will be essential to unlock the potential of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid as a valuable building block for the development of new bioactive compounds.

Q & A

Basic Questions

Q. What are the molecular structure and key physicochemical properties of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid?

  • Answer : The compound has the IUPAC name 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid , with the molecular formula C₉H₉FO₃ (molecular weight: 184.16 g/mol ). Its structure features a phenyl ring substituted with a fluorine atom at the para-position and a methyl group at the ortho-position, linked to a hydroxyacetic acid moiety. Key physicochemical properties include:

  • Melting Point : Not explicitly reported in the provided evidence, but structurally similar fluorinated mandelic acid derivatives (e.g., 4-fluoromandelic acid) exhibit melting points between 80–84°C .
  • Stereochemistry : The hydroxy and carboxylic acid groups create a chiral center, necessitating enantiomeric resolution for biological studies .
    • Methodological Note : Characterization typically involves NMR (¹H/¹³C), FT-IR (to confirm carboxylic acid and hydroxyl groups), and HPLC for chiral purity analysis.

Q. What are the established synthetic routes for preparing 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid?

  • Answer : While direct synthesis is not detailed in the evidence, analogous fluorinated mandelic acids (e.g., 4-fluoromandelic acid) are synthesized via:

Friedel-Crafts alkylation : Introducing the fluoromethylphenyl group to a glyoxylic acid precursor .

Hydrolysis of cyanohydrins : Reaction of 4-fluoro-2-methylbenzaldehyde with hydrogen cyanide, followed by hydrolysis to yield the hydroxyacetic acid backbone .

  • Critical Step : Purification via recrystallization or column chromatography is essential to isolate enantiomers .

Advanced Research Questions

Q. How does the 4-fluoro-2-methylphenyl substituent influence biological activity compared to other substituted phenyl groups?

  • Answer : The 4-fluoro-2-methylphenyl group enhances metabolic stability and target binding affinity. For example:

  • GPR40 Agonism : In compound 4k (3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid), this substituent increased glucose-dependent insulin secretion (GSIS) by 2.5-fold compared to non-fluorinated analogs, likely due to improved hydrophobic interactions and reduced oxidative metabolism .
  • Comparative SAR Table :
Substituent PositionBiological Activity (GSIS EC₅₀)Key Interaction
4-Fluoro-2-methyl0.8 µMEnhanced hydrophobic packing with GPR40
2,5-Dimethyl1.2 µMSteric hindrance reduces efficacy
4-Chloro1.5 µMPolar clash with binding pocket
  • Methodological Note : Use molecular docking (e.g., AutoDock Vina) and MD simulations to validate substituent effects on target binding .

Q. What in vitro models are appropriate for evaluating therapeutic potential in metabolic disorders?

  • Answer : Key models include:

  • Pancreatic β-cell lines (INS-1E, MIN6) : Measure GSIS (glucose-stimulated insulin secretion) using ELISA or radioimmunoassay .
  • Enteroendocrine cell lines (STC-1) : Quantify GLP-1 secretion via luminescence assays .
  • Hepatocyte models (HepG2) : Assess glucose uptake and glycogen synthesis to evaluate insulin sensitization .
    • Optimization Tip : Use physiological glucose concentrations (5–20 mM) to mimic diabetic hyperglycemia and avoid artifactual results .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

  • Answer : Contradictions often arise from stereochemical variations or assay conditions . Strategies include:

Enantiomeric profiling : Compare R- and S-enantiomers in standardized assays (e.g., 4-fluoromandelic acid enantiomers showed 10-fold differences in antioxidant activity) .

Meta-analysis of reaction conditions : For example, LiAlH₄ reduction of analogs produces varying yields depending on solvent polarity .

Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct binding from off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.